molecular formula C9H7N3O4S B2981945 N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide CAS No. 477546-55-7

N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide

Cat. No. B2981945
CAS RN: 477546-55-7
M. Wt: 253.23
InChI Key: UXCPURMLPYCTRP-UHFFFAOYSA-N
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Description

“N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide” is a compound that likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is a common structural motif in many pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for “N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide” are not available, related compounds such as N1, N3 -bis (5-methylisoxazol-3-yl)malonamide have been synthesized and characterized . The synthesis of N- (5-methylisoxazol-3-yl)-2- (5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials has also been reported.

Scientific Research Applications

Supramolecular Chemistry and Polymorphism

The compound exhibits interesting behavior in supramolecular chemistry, particularly in polymorphism. Polymorphism is the ability of a compound to exist in more than one crystalline form. The different polymorphic forms can have distinct physical properties, which can be exploited in various applications such as drug formulation, where different forms can have different solubility and bioavailability .

Drug Design and Development

Isoxazole derivatives, including the compound , are known for their wide spectrum of biological activities. They have therapeutic potential and are used in the development of new drugs. The substitution of various groups on the isoxazole ring imparts different activities, making it a versatile scaffold for medicinal chemistry .

Antimicrobial and Antifibrinolytic Activities

Derivatives of the compound have been studied for their antimicrobial and antifibrinolytic activities. These properties are crucial in the development of new treatments for bacterial infections and conditions involving unwanted blood clot dissolution.

Structural Analysis for Biological Activity

Research on related compounds provides insights into the structural determinants critical for biological activity and chemical reactivity. Understanding these factors is essential for the rational design of new compounds with desired biological properties.

Synthetic Chemistry

The compound can be used in synthetic chemistry as a building block for creating new molecules. Its reactivity can be harnessed in various synthetic routes, leading to the formation of novel compounds with potential applications in different fields of chemistry .

Material Science

The crystallization mechanism and supramolecular structure of the compound can be studied to understand material properties. This knowledge can be applied in material science to develop new materials with specific characteristics like enhanced stability or tailored electronic properties .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-5-nitrothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S/c1-5-4-7(11-16-5)10-9(13)6-2-3-8(17-6)12(14)15/h2-4H,1H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCPURMLPYCTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide

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